molecular formula C11H22O3Si B13396049 4-Cyclooctenyl Trimethoxysilane

4-Cyclooctenyl Trimethoxysilane

Cat. No.: B13396049
M. Wt: 230.38 g/mol
InChI Key: KZPUVYZACVLAQO-UHFFFAOYSA-N
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Description

4-Cyclooctenyl Trimethoxysilane (CAS 67592-37-4) is a high-purity specialty silane coupling agent used in advanced materials research and development . Its molecular structure features a reactive cyclooctene ring with inherent unsaturation and a hydrolyzable trimethoxysilyl group, enabling it to form robust bonds between organic polymers and inorganic surfaces . This dual functionality makes it particularly effective for enhancing interfacial adhesion in composite materials, leading to improved mechanical strength and durability . In application, this silane is valuable for developing advanced coatings and adhesives, where it significantly improves resistance to environmental factors such as moisture and UV radiation . It is also utilized in the electronics industry to modify the surfaces of semiconductors and glass, ensuring better performance and longevity of devices . Furthermore, the compound plays a key role in the synthesis of specialty silicones, contributing to the stability and flexibility of the final product . For R&D scientists, the reactive double bond within the cyclooctene structure provides a versatile platform for controlled grafting or polymerization reactions, opening pathways for creating novel functional surfaces and materials with tailored properties . This compound is supplied as a clear liquid with a typical purity of 95% and must be stored at 2-8°C under sealed conditions . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclooct-4-en-1-yl(trimethoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3Si/c1-12-15(13-2,14-3)11-9-7-5-4-6-8-10-11/h4-5,11H,6-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPUVYZACVLAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1CCCC=CCC1)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 4 Cyclooctenyl Trimethoxysilane

General Synthesis Routes for Trimethoxysilane (B1233946) Compounds

Trimethoxysilane compounds are versatile chemical intermediates used in the production of a variety of silicon-based materials. Their synthesis is well-established, with the direct process and hydrosilylation being the most prominent methods.

The direct process involves the reaction of elemental silicon with an alcohol, typically in the presence of a copper catalyst. This method is a cornerstone of industrial organosilane production. For trimethoxysilanes, methanol (B129727) is the alcohol of choice. The reaction is generally carried out at elevated temperatures and can be influenced by various promoters to enhance catalyst activity and selectivity.

Hydrosilylation , also known as catalytic hydrosilation, is a widely employed and highly efficient method for creating silicon-carbon bonds. mdpi.com This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (C=C) in an alkene. mdpi.com The process is almost exclusively catalyzed by transition metal complexes, with platinum-based catalysts being the most important in industrial applications. mdpi.com The general scheme for the hydrosilylation of an alkene is as follows:

R₃SiH + CH₂=CHR' → R₃SiCH₂CH₂R'

This reaction is highly valued for its high yield and stereoselectivity.

Specific Synthetic Approaches for 4-Cyclooctenyl Trimethoxysilane

The synthesis of this compound specifically leverages the principles of hydrosilylation, utilizing the reactive double bond within the cyclooctene (B146475) ring.

Direct Synthesis Mechanisms

The most direct and common method for the synthesis of this compound is the hydrosilylation of 1,5-cyclooctadiene (B75094) with trimethoxysilane. In this reaction, one of the double bonds in the cyclooctadiene ring reacts with the Si-H bond of trimethoxysilane in the presence of a catalyst, leading to the formation of the desired product.

The reaction can be represented as:

C₈H₁₂ + HSi(OCH₃)₃ → C₈H₁₃Si(OCH₃)₃

The prevalent mechanism for this platinum-catalyzed reaction is the Chalk-Harrod mechanism . mdpi.com This mechanism involves a series of steps:

Oxidative Addition: The hydrosilane (trimethoxysilane) oxidatively adds to the low-valent metal center of the catalyst.

Olefin Coordination: The alkene (1,5-cyclooctadiene) coordinates to the metal-hydride-silyl complex.

Migratory Insertion: The alkene inserts into the metal-hydride bond.

Reductive Elimination: The resulting alkyl-silyl-metal complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active catalyst. mdpi.com

Variations of this mechanism exist, but the fundamental steps of catalyst activation, substrate coordination, and product formation remain central.

Indirect Synthesis Pathways

While direct hydrosilylation is the most straightforward approach, indirect pathways to this compound could theoretically involve a two-step process. This might include the initial synthesis of a cyclooctenyl-functionalized halide, followed by a reaction with a trimethoxysilane precursor. For instance, a Grignard reagent derived from a brominated cyclooctene could react with trimethoxysilane. However, such multi-step syntheses are generally less efficient and more costly than the direct hydrosilylation route and are therefore less common in practice.

Another indirect approach could involve the functionalization of a pre-formed silane (B1218182). For example, a silane containing a reactive group could be coupled with a cyclooctene derivative. However, the efficiency and selectivity of such reactions would need to be carefully optimized to be competitive with direct hydrosilylation.

Catalytic Systems in this compound Synthesis

The choice of catalyst is critical for the efficiency and selectivity of the hydrosilylation reaction to produce this compound. A variety of transition metal complexes can catalyze hydrosilylation, but platinum-based catalysts are by far the most widely used and effective.

Catalyst TypeSpecific ExamplesKey Characteristics
Platinum-Based Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst, Ashby's CatalystHigh activity, widely used in industry, can sometimes lead to side reactions like isomerization.
Rhodium-Based Wilkinson's Catalyst (RhCl(PPh₃)₃)Can offer different selectivity compared to platinum catalysts.
Nickel-Based Nickel(II) acetylacetonateLower cost alternative to platinum, but often requires higher temperatures and may have lower activity.
Other Metals Iron, Cobalt, Iridium complexesResearch is ongoing to develop more sustainable and cost-effective catalysts.

Karstedt's catalyst , a platinum(0)-divinyltetramethyldisiloxane complex, is particularly notable for its high activity at low concentrations. mdpi.com The catalyst's effectiveness is attributed to its ability to readily undergo oxidative addition with the hydrosilane.

Reaction Conditions Optimization in this compound Precursor Chemistry

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions and catalyst deactivation. Key parameters that are typically optimized include:

Temperature: Hydrosilylation reactions are often exothermic. The optimal temperature is a balance between achieving a reasonable reaction rate and preventing catalyst decomposition or unwanted side reactions. Temperatures can range from room temperature to over 100°C depending on the catalyst and substrates.

Catalyst Concentration: The concentration of the catalyst is a critical factor. While higher concentrations can increase the reaction rate, they also increase costs and can sometimes lead to the formation of byproducts. Typical platinum catalyst concentrations are in the parts-per-million (ppm) range.

Solvent: The choice of solvent can influence the solubility of the reactants and catalyst, as well as the reaction rate and selectivity. Common solvents for hydrosilylation include toluene (B28343), hexane, and tetrahydrofuran (THF). In some industrial processes, the reaction is run neat (without solvent) to reduce waste and simplify purification.

Reactant Ratio: The molar ratio of 1,5-cyclooctadiene to trimethoxysilane is optimized to ensure complete conversion of the limiting reagent and to control the formation of potential byproducts from the reaction of both double bonds in the diene.

Reaction Time: The reaction time is monitored to ensure the reaction proceeds to completion. This is often determined by techniques such as gas chromatography (GC) or infrared (IR) spectroscopy to track the disappearance of the Si-H bond.

Hydrolytic and Condensation Reaction Mechanisms of 4 Cyclooctenyl Trimethoxysilane

Fundamental Principles of Alkoxysilane Hydrolysis and Condensation in Sol-Gel Processes

The transformation of alkoxysilanes, such as 4-Cyclooctenyl Trimethoxysilane (B1233946), into a solid siloxane network proceeds through two primary reactions: hydrolysis and condensation. researchgate.net These reactions are fundamental to the sol-gel process and are influenced by reaction conditions. nih.gov

The hydrolysis of alkoxysilanes is initiated by a nucleophilic attack on the silicon atom. In acidic environments, an alkoxy group is first protonated, making the silicon atom more electrophilic and susceptible to a backside attack by water. nih.govresearchgate.net This process is known as an SN2-Si (substitution nucleophilic bimolecular at silicon) mechanism. nih.gov Conversely, under basic or alkaline conditions, hydroxyl anions or deprotonated silanol (B1196071) groups directly attack the silicon atom. nih.gov This attack leads to a pentacoordinate transition state, which then rearranges to expel an alcohol molecule and form a silanol group. researchgate.net The SN2 mechanism is characterized by an inversion of the stereochemical configuration at the electrophilic carbon center. masterorganicchemistry.comlibretexts.org

Following hydrolysis, the newly formed silanol groups (Si-OH) are highly reactive and can undergo condensation reactions. scientific.netcore.ac.uk Condensation can occur in two ways: water-producing condensation, where two silanol groups react to form a siloxane bond (Si-O-Si) and a water molecule, or alcohol-producing condensation, where a silanol group reacts with an unhydrolyzed alkoxy group to form a siloxane bond and an alcohol molecule. researchgate.net The relative rates of these condensation reactions, along with the initial hydrolysis, dictate the structure of the final polysiloxane network. nih.gov For instance, in acidic media, the protonated silanol tends to condense with less acidic silanol end groups, resulting in less branched clusters. nih.gov In contrast, in alkaline media, deprotonated silanol groups attack more acidic silanols, leading to more branched and condensed structures. nih.gov

Kinetics of 4-Cyclooctenyl Trimethoxysilane Hydrolysis and Condensation

The kinetics of the hydrolysis and condensation of this compound are complex, involving multiple sequential and parallel reactions. nih.gov The rates of these reactions are influenced by both the molecular structure of the silane (B1218182) and the reaction environment. nih.govqu.edu.qa

Table 1: General Hydrolysis and Condensation Rate Constants for Various Alkoxysilanes

SilaneCatalystSolventHydrolysis Rate Constant (k_h)Condensation Rate Constant (k_c)Reference
Tetraethoxysilane (TEOS)HClEthanol (B145695)/Water6.1 x [H⁺] M⁻¹ min⁻¹- nih.gov
Tetraethoxysilane (TEOS)NH₃Ethanol/Water0.002-0.5 M⁻¹ h⁻¹- nih.gov
Octyltriethoxysilane (OTES)-Octane/WaterVaries with concentrationVaries with concentration nih.gov
γ-Glycidoxypropyltrimethoxysilane (GPS)OrganotinNon-aqueous0.01-22 x 10⁻⁴ min⁻¹- nih.gov
Phenyltrimethoxysilane (PTMS)K₂CO₃THF2.87 ± 0.14 x 10⁻⁸ M⁻²·³ s⁻¹- nih.gov
Propyltrimethoxysilane (PrTMS)K₂CO₃THF1.26 ± 0.11 x 10⁻⁸ M⁻²·¹ s⁻¹- nih.gov
Methacryloxypropyltrimethoxysilane (MPTMS)K₂CO₃THF1.42 ± 0.11 x 10⁻⁸ M⁻¹·⁸ s⁻¹- nih.gov

This table provides a comparative overview of reaction rates for different alkoxysilanes under various conditions. The specific rates for this compound would require experimental determination under defined conditions.

The rate of hydrolysis and condensation is significantly influenced by the steric and inductive effects of the organic substituent attached to the silicon atom. nih.gov The 4-cyclooctenyl group in this compound exerts both steric hindrance and inductive effects.

Steric Effects: The bulky cyclooctenyl group can sterically hinder the approach of a nucleophile (water or hydroxyl ion) to the silicon center, thereby slowing down the rate of hydrolysis. researchgate.net Steric hindrance is generally more pronounced in the condensation reaction than in the hydrolysis step. nih.gov

Inductive Effects: The electron-donating or withdrawing nature of the organic group influences the electrophilicity of the silicon atom. nih.gov An electron-donating group would decrease the positive charge on the silicon, making it less susceptible to nucleophilic attack and thus slowing the hydrolysis rate. Conversely, an electron-withdrawing group would increase the silicon's electrophilicity and accelerate hydrolysis. nih.gov The cyclooctenyl group is generally considered to be weakly electron-donating.

Catalysis in this compound Hydrolysis and Condensation

Catalysts play a crucial role in controlling the rates of both hydrolysis and condensation reactions in the sol-gel process. gelest.comunm.edu The choice of catalyst, whether acidic, basic, or nucleophilic, determines the reaction mechanism and ultimately the structure and properties of the resulting polysiloxane material. nih.govnih.gov

Acid Catalysis: In the presence of an acid catalyst, such as hydrochloric acid or acetic acid, the alkoxy groups are protonated, which facilitates the nucleophilic attack by water. nih.gov Acid catalysis generally leads to a faster hydrolysis rate compared to the condensation rate, resulting in more linear or randomly branched polymer structures. gelest.com

Base Catalysis: Base catalysts, such as ammonia (B1221849) or amines, generate hydroxide (B78521) ions, which are strong nucleophiles that readily attack the silicon atom. nih.gov Base catalysis typically results in faster condensation rates relative to hydrolysis, leading to the formation of more highly branched and compact, often particulate, silica (B1680970) structures. unm.edu

Other Catalysts: Besides mineral acids and bases, other compounds like organotin compounds, titanium alkoxides, and fluoride (B91410) ions can also catalyze the hydrolysis and condensation of alkoxysilanes. nih.govunm.edu Some functional groups on the organoalkoxysilane itself can exhibit intramolecular catalysis. nih.gov

Acid-Catalyzed Mechanisms

Under acidic conditions, the hydrolysis of alkoxysilanes is generally rapid and proceeds via an Sₙ2-type mechanism. The reaction is initiated by the protonation of an alkoxy group, making it a better leaving group (methanol). This is followed by the nucleophilic attack of water on the silicon atom. gelest.comgoogle.com

The key characteristics of acid-catalyzed hydrolysis are:

Rapid Initial Hydrolysis: The first alkoxy group is hydrolyzed at a significantly faster rate than the subsequent ones. researchgate.net

Stepwise Reaction: The hydrolysis occurs in a stepwise manner, forming mono-, di-, and tri-silanol species.

Slower Condensation: Condensation rates are generally slower than hydrolysis rates at low pH values (below pH 4), which allows for a higher concentration of silanol intermediates to accumulate. researchgate.net This is advantageous in applications where the silanols are intended to react with surface hydroxyl groups.

The rate of acid-catalyzed hydrolysis is influenced by the steric bulk of the alkoxy group, with methoxy (B1213986) groups hydrolyzing faster than ethoxy groups. gelest.com For this compound, the cyclooctenyl group, being a non-polar hydrocarbon, is expected to have a primarily steric influence on the reaction rate, similar to other alkyl-substituted trimethoxysilanes.

Table 1: Comparison of Acid-Catalyzed Hydrolysis Rates for Various Trimethoxysilanes

Silane CompoundCatalystTemperature (°C)Pseudo-first order rate constant (k)Reference
γ-GlycidoxypropyltrimethoxysilaneHCl (pH 5.4)260.026 min⁻¹ (for the first hydrolysis step) researchgate.net
IsobutyltrimethoxysilaneHClNot Specified7.7 times faster than isobutyltriethoxysilane gelest.com
PropyltrimethoxysilaneHClNot SpecifiedDimer formation observed to be much faster than trimer formation gelest.com

This table presents data for analogous compounds to infer the reactivity of this compound.

Base-Catalyzed Mechanisms

In basic media, the hydrolysis of alkoxysilanes is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom. This mechanism is also generally considered to be of the Sₙ2 type. google.com

Key features of base-catalyzed reactions include:

Faster Condensation: Condensation reactions are typically faster than hydrolysis under basic conditions. This leads to the rapid formation of oligomeric and polymeric structures. researchgate.net

Formation of Highly Branched Structures: The rapid condensation favors the formation of more compact, highly branched, and potentially colloidal particles.

Influence of Organic Substituent: The rate of hydrolysis can be influenced by the electronic effects of the organic substituent. Electron-withdrawing groups can accelerate the reaction.

For this compound, the electron-donating nature of the alkyl chain would likely result in a slower hydrolysis rate compared to silanes with electron-withdrawing groups.

Table 2: General Effects of pH on Hydrolysis and Condensation of Alkyltrialkoxysilanes

ConditionHydrolysis RateCondensation RateResulting Structure
Acidic (pH < 4)FastSlowPrimarily linear or lightly branched polymers
Neutral (pH ~7)SlowestModerate-
Basic (pH > 7)Slower than acidicFastHighly branched, crosslinked networks

This table provides a generalized overview based on studies of various alkyltrialkoxysilanes.

Metal-Organic Catalysis Approaches

The use of metal-organic compounds as catalysts for the hydrolysis and condensation of alkoxysilanes offers an alternative to traditional acid and base catalysis, often providing milder reaction conditions and unique selectivity. nih.gov Various metal complexes, including those of tin, titanium, and zirconium, have been investigated. nih.govnih.gov

Metal-organic frameworks (MOFs) have also emerged as potential catalysts for polymerization reactions, including those involving silanes. nih.govrsc.orgscispace.com Their porous structure and tunable active sites can offer a controlled environment for the catalytic process. For instance, MOFs with Lewis acidic metal sites can catalyze the polymerization of monomers like methyl methacrylate, a process that shares mechanistic similarities with silane condensation. scispace.com

In the context of this compound, a metal-organic catalyst could potentially offer:

Catalysis under Neutral Conditions: Avoiding the harsh pH of acid or base catalysis.

Control over Polymer Structure: The ligand environment of the metal catalyst can influence the regioselectivity of the condensation reactions, potentially leading to more defined polymer structures.

Enhanced Reaction Rates: Certain metal catalysts, such as those based on rare earth metals like europium and samarium triflates, have been shown to be effective for silane hydrolysis. google.com

Solvent Effects and Medium Dependence on Reaction Pathways

The solvent system plays a crucial role in the hydrolysis and condensation of alkoxysilanes, influencing reaction rates, solubility of reactants and products, and the structure of the final polysiloxane network. researchgate.netresearchgate.net

Commonly, a mixture of water and a co-solvent, such as an alcohol, is used. The key effects of the solvent medium are:

Homogenization: A co-solvent like ethanol or methanol (B129727) is often necessary to create a homogeneous solution of the relatively hydrophobic alkoxysilane and water. researchgate.net

Influence on Reaction Rates: The type and concentration of the co-solvent can significantly affect the rates of hydrolysis and condensation. For example, in the case of aminosilanes, increasing the water content in an ethanol/water mixture can hinder self-condensation reactions. researchgate.net Conversely, for other functionalized silanes, higher water content can promote both hydrolysis and condensation. researchgate.net

Alcohol Co-solvent Reactivity: If the alcohol used as a co-solvent is different from the alkoxy group on the silane (e.g., using ethanol with a trimethoxysilane), transesterification can occur, leading to a mixture of alkoxy groups on the silicon atom.

Solvent Polarity and Hydrogen Bonding: The polarity of the solvent and its ability to form hydrogen bonds can stabilize or destabilize reaction intermediates and transition states, thereby altering the reaction pathways. researchgate.net Protic solvents can participate in hydrogen bonding with silanol groups, influencing the condensation mechanism. researchgate.net

For this compound, the choice of co-solvent will be critical in managing its solubility and controlling the rates of hydrolysis and condensation to achieve the desired final material properties.

Table 3: Effect of Solvent Composition on Silane Hydrolysis

SilaneSolvent SystemObservationReference
γ-GlycidoxypropyltrimethoxysilaneMethanol/WaterAddition of 90% (v/v) methanol dramatically slows hydrolysis. Pure methanol stops the reaction. surrey.ac.uk
AminosilanesEthanol/WaterIncreasing water content hinders self-condensation. researchgate.net
Various functionalized silanesEthanol/WaterIncreasing water content enhances hydrolysis and favors self-condensation. researchgate.net

This table illustrates the significant impact of the solvent medium on the reaction kinetics of analogous silane compounds.

Polymerization, Cross Linking, and Network Formation of 4 Cyclooctenyl Trimethoxysilane

Mechanisms of Organoalkoxysilane Polymerization

The polymerization of organoalkoxysilanes, such as 4-Cyclooctenyl Trimethoxysilane (B1233946), predominantly proceeds through a sol-gel process, which involves two fundamental reactions: hydrolysis and condensation. acs.org This process transforms the monomeric organoalkoxysilane into a three-dimensional siloxane network.

The initial step is hydrolysis , where the alkoxy groups (in this case, methoxy (B1213986) groups) are replaced by hydroxyl groups (silanols) upon reaction with water. This reaction can be catalyzed by either an acid or a base.

Si(OR)₃R' + 3H₂O ⇌ Si(OH)₃R' + 3ROH

Following hydrolysis, the resulting silanol (B1196071) groups undergo condensation reactions to form siloxane (Si-O-Si) bonds. This can occur through two pathways: water-producing condensation between two silanol groups or alcohol-producing condensation between a silanol group and an unhydrolyzed alkoxy group.

2 R'Si(OH)₃ ⇌ (HO)₂R'Si-O-SiR'(OH)₂ + H₂O R'Si(OH)₃ + R'Si(OR)₃ ⇌ (HO)₂R'Si-O-SiR'(OR)₂ + ROH

The polymerization of organotrialkoxysilanes can lead to the formation of various structures, from soluble oligomeric silsesquioxanes to insoluble, highly cross-linked gels. umn.edu Under certain conditions, intramolecular condensation can lead to the formation of well-defined cage-like structures known as polyhedral oligomeric silsesquioxanes (POSS). acs.org

Cross-linking Chemistry Involving 4-Cyclooctenyl Trimethoxysilane

The cross-linking of this compound is a multifaceted process involving both the inorganic polymerization of the trimethoxysilyl group and reactions of the organic cyclooctenyl group. This dual functionality allows for the creation of hybrid organic-inorganic polymer networks with tailored properties.

The primary mechanism for network formation is through the hydrolysis and condensation of the trimethoxysilyl groups, leading to the creation of a polysilsesquioxane network. cnrs.fr The "T" in the T-unit notation for RSi(OR')₃ signifies that the silicon atom is bonded to one organic group and has three potential sites for network formation. As the condensation reactions proceed, a three-dimensional network of Si-O-Si bonds develops, providing the inorganic backbone of the resulting material. The structure of this network can range from random and amorphous to more ordered, cage-like structures depending on the reaction conditions. acs.org

The cyclooctenyl group remains as a pendant functionality on the polysiloxane backbone. This organic group can then be utilized for subsequent cross-linking reactions, allowing for the formation of a secondary organic network intertwined with the inorganic siloxane network. This can be achieved through various chemical reactions involving the double bond of the cyclooctenyl ring.

The efficiency of the siloxane cross-linking is highly dependent on the catalyst used for the hydrolysis and condensation reactions. Acidic catalysts, such as hydrochloric acid or formic acid, and basic catalysts, like ammonia (B1221849) or amines, are commonly employed. umn.edu

Acid catalysis generally promotes rapid hydrolysis and slower condensation, leading to more linear or lightly branched polymer structures before gelation.

Base catalysis tends to result in slower hydrolysis but faster condensation, favoring the formation of more highly branched and particulate-like structures.

The choice of catalyst can significantly impact the final morphology and properties of the cross-linked network. For instance, the use of specific catalysts can favor the formation of well-defined polyhedral silsesquioxane cages. acs.org

In addition to the siloxane network formation, the cyclooctenyl group can undergo cross-linking via several mechanisms, each often requiring a specific type of catalyst:

Hydrosilylation: This reaction involves the addition of a Si-H bond across the double bond of the cyclooctenyl group, typically catalyzed by platinum complexes like Karstedt's catalyst. mdpi.com This is a common method for cross-linking silicone polymers.

Ring-Opening Metathesis Polymerization (ROMP): The cyclooctenyl ring can be opened and polymerized using ruthenium-based catalysts, such as Grubbs' catalysts. umn.eduCurrent time information in Bangalore, IN.nih.govrsc.orgnih.gov This allows for the formation of long polymer chains that can cross-link different polysiloxane backbones.

Free-radical polymerization: The double bond can also be involved in free-radical initiated cross-linking, often initiated by peroxides at elevated temperatures.

Table 1: Illustrative Catalyst Systems for Cross-linking Reactions of this compound

Reaction TypeCatalystTypical Reaction ConditionsResulting Linkage
Siloxane Formation Acid (e.g., HCl) or Base (e.g., NH₃)Room temperature to moderate heating in the presence of water/solventSi-O-Si
Hydrosilylation Platinum complexes (e.g., Karstedt's catalyst)50-150 °C with a hydrosilane cross-linkerSi-C
ROMP Ruthenium catalysts (e.g., Grubbs' catalyst)Room temperature to 80 °C in an organic solventPoly(cyclooctene) chains
Free-Radical Peroxides (e.g., dicumyl peroxide)120-180 °CC-C

This table is illustrative and based on general principles of organosilane and olefin chemistry, as specific data for this compound is limited.

The cross-linking density, a critical parameter that dictates the mechanical and thermal properties of the final material, is strongly influenced by various reaction conditions. rsc.orgresearchgate.netdtic.milresearchgate.net

For the siloxane network , the following conditions are key:

Water/Silane (B1218182) Ratio: A stoichiometric amount of water is required for complete hydrolysis. Sub-stoichiometric amounts will result in incomplete hydrolysis and a lower cross-link density. Excess water can, in some cases, lead to the formation of more porous structures.

Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation, leading to faster gelation and potentially a higher cross-link density. However, excessive temperatures can also lead to side reactions or incomplete network formation if the solvent evaporates too quickly. rsc.org

Solvent: The choice of solvent affects the solubility of the reactants and intermediates, influencing the reaction kinetics and the morphology of the resulting network.

pH: As mentioned, the pH, controlled by the catalyst, has a profound effect on the relative rates of hydrolysis and condensation, thereby influencing the network structure and density.

For the cyclooctenyl group cross-linking , the conditions depend on the chosen chemistry:

Monomer/Catalyst Ratio: In ROMP and hydrosilylation, the ratio of the monomer to the catalyst will affect the polymerization rate and the molecular weight of the resulting polymer chains, which in turn influences the cross-link density.

Temperature: Each cross-linking reaction has an optimal temperature range. For example, free-radical cross-linking with peroxides requires high temperatures for initiation.

Concentration: The concentration of the silane in the reaction medium can influence the extent of intermolecular versus intramolecular reactions, thereby affecting the final cross-link density.

Table 2: Illustrative Impact of Reaction Conditions on Cross-linking Density

Reaction ConditionEffect on Cross-linking DensityRationale
Increasing Temperature Generally IncreasesHigher reaction rates for both siloxane formation and organic cross-linking. rsc.org
Increasing Water Content Increases up to a pointPromotes more complete hydrolysis of trimethoxysilyl groups.
Increasing Catalyst Conc. Generally IncreasesAccelerates both hydrolysis/condensation and other catalytic cross-linking reactions.
Increasing Monomer Conc. Generally IncreasesFavors intermolecular reactions leading to network formation over intramolecular cyclization.

This table presents general trends observed in the cross-linking of organofunctional silanes.

Fabrication of Silicone Polymers and Polysiloxanes utilizing this compound

This compound can be incorporated into silicone polymers and polysiloxanes to impart specific functionalities and to act as a cross-linking site. nsf.gov This is typically achieved through co-condensation with other silane monomers, such as dimethyldichlorosilane or its dialkoxy equivalent, which are the precursors for polydimethylsiloxane (B3030410) (PDMS).

The fabrication process generally involves the following steps:

Co-hydrolysis and Co-condensation: this compound is mixed with other silane monomers (e.g., di-functional silanes to build linear chains and potentially other tri-functional or tetra-functional silanes for branching) in the presence of water and a catalyst. The different silanes will hydrolyze and condense together, leading to the statistical incorporation of the cyclooctenyl-functional units along the polysiloxane backbone.

Control of Molecular Weight and Viscosity: The ratio of di-functional to tri-functional silanes is a key factor in controlling the molecular weight and degree of branching of the resulting prepolymer. The viscosity of the silicone fluid or gum can be tailored by adjusting this ratio.

Curing/Cross-linking: The resulting cyclooctenyl-functionalized polysiloxane prepolymer can then be cured (cross-linked) to form an elastomer or a thermoset material. This curing step utilizes the reactivity of the pendant cyclooctenyl groups, for instance, through platinum-catalyzed hydrosilylation with a Si-H functional cross-linker, or through peroxide-initiated free-radical reactions.

The incorporation of the bulky cyclooctenyl group can also influence the physical properties of the resulting silicone polymer, such as its glass transition temperature, thermal stability, and mechanical properties. cerealsgrains.org

Integration of this compound in Thermosetting Polymer Systems

This compound can be integrated into various thermosetting polymer systems, such as epoxy resins, polyurethanes, and polyesters, to enhance their properties. cnrs.frresearchgate.net In this context, it can function as a coupling agent, an adhesion promoter, or a cross-linking modifier.

The integration can be achieved in several ways:

As a surface treatment for fillers: The trimethoxysilyl group can react with hydroxyl groups on the surface of inorganic fillers (e.g., silica (B1680970), glass fibers). The pendant cyclooctenyl group can then co-react with the thermosetting resin matrix during curing, leading to improved filler dispersion and enhanced mechanical properties of the composite material.

As a co-monomer or additive: this compound can be blended with the thermosetting resin formulation. The trimethoxysilyl groups can undergo hydrolysis and condensation during the curing process, forming an in-situ polysilsesquioxane network within the organic polymer matrix. This can improve thermal stability, flame retardancy, and dimensional stability. The cyclooctenyl group can also participate in the curing reaction of the thermoset, for example, by reacting with the epoxy groups in an epoxy resin system under certain conditions, or by being a site for radical cross-linking in unsaturated polyester (B1180765) resins.

The dual nature of this compound allows for the creation of organic-inorganic hybrid thermosets with a unique combination of properties derived from both the polysiloxane and the organic polymer networks.

Grafting and Surface Functionalization Via 4 Cyclooctenyl Trimethoxysilane

Principles of Silane (B1218182) Grafting to Inorganic and Organic Substrates

Silane coupling agents are bifunctional molecules that can form durable bonds between organic and inorganic materials. nih.govdow.com This dual reactivity is key to their function as interfacial bonding mediators in composites and as adhesion promoters. dow.comnih.gov The general structure of a silane coupling agent is YRSiX₃, where 'Y' is an organofunctional group, 'R' is a linker, and 'X' represents a hydrolyzable group, typically an alkoxy group. nih.gov

The process of silane grafting primarily involves the hydrolysis of the alkoxy groups (e.g., methoxy (B1213986) groups in trimethoxysilanes) into reactive silanol (B1196071) groups (Si-OH). gelest.com This hydrolysis is often initiated by the presence of water. dow.com These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates like silica (B1680970), forming stable covalent siloxane (Si-O-Si) bonds. nih.govmdpi.com Simultaneously, the silanol groups can self-condense with each other, forming a cross-linked polysiloxane network on the substrate surface. nih.govresearchgate.net The organofunctional group of the silane is then available to react or interact with an organic polymer matrix. nih.gov

The primary strategy for the covalent attachment of silanes to substrates involves a two-step hydrolysis and condensation process. mdpi.com

Hydrolysis: The trimethoxysilane's methoxy groups (-OCH₃) react with water to form silanol groups (-OH) and methanol (B129727) as a byproduct. researchgate.netnih.gov The rate of this reaction is influenced by factors such as pH, water concentration, and the presence of solvents like ethanol (B145695). researchgate.netafinitica.com Hydrolysis tends to be faster at low pH levels. researchgate.net

Condensation: The newly formed silanol groups can then react in two ways:

Surface Grafting: They can condense with hydroxyl groups on the surface of a substrate, forming a covalent Si-O-Substrate bond and releasing water. nih.gov This is the key step for grafting the silane to the material.

Self-Condensation (Cross-linking): They can condense with other silanol groups from neighboring silane molecules, forming a siloxane (Si-O-Si) network. acs.org This creates a durable, cross-linked layer on the surface.

This process results in a robust, covalently bonded silane layer on the substrate. researchgate.net The organofunctional group of the silane, in this case, the 4-cyclooctenyl group, remains available for further reactions, such as polymerization with a resin matrix. nih.gov

The effectiveness of silane coupling agents lies in their ability to form strong and durable bonds at the interface between dissimilar materials. dow.comacs.org Several mechanisms contribute to this enhanced interfacial adhesion:

Covalent Bonding: As described above, the formation of siloxane bonds (Si-O-Si) between the silane and an inorganic substrate provides a strong, primary chemical linkage. nih.gov Similarly, the organofunctional group of the silane can form covalent bonds with the organic matrix. nih.gov

Interpenetrating Polymer Networks (IPNs): The silane layer at the interface can form a cross-linked network that interlocks with the polymer matrix, creating a diffuse and mechanically strong interphase region. nih.gov

Improved Wetting and Surface Energy: Silane treatment can modify the surface energy of the substrate, leading to better wetting by the polymer resin. mdpi.com This improved contact enhances the potential for other adhesive forces to act.

Acid-Base Interactions: The surface of the silane layer can have acidic or basic properties that can interact with corresponding functionalities in the polymer matrix, contributing to adhesion.

The combination of these mechanisms results in a significant improvement in the mechanical properties and environmental resistance of the composite material. acs.org

Advanced Grafting Techniques and Methodologies for 4-Cyclooctenyl Trimethoxysilane (B1233946)

While the basic principles of silane grafting are well-established, advanced techniques aim to control the structure and properties of the grafted layer with greater precision. For a specialized silane like 4-Cyclooctenyl Trimethoxysilane, these methods can be crucial for optimizing its performance in specific applications.

One approach involves a two-step functionalization process. First, a surface is treated with a commercially available silane like (3-aminopropyl)triethoxysilane (APTES) to introduce a reactive functional group (e.g., an amine). acs.org Subsequently, a molecule containing the desired functionality, in this case, a cyclooctenyl group, can be grafted onto this pre-functionalized surface. acs.org

Another strategy focuses on controlling the reaction conditions to influence the grafting pattern. Factors such as silane concentration, reaction time, and temperature can significantly impact the grafting amount and yield. researchgate.net For instance, higher silane concentrations and reaction temperatures can lead to a greater amount of grafted material. researchgate.net

The choice of solvent also plays a critical role. While grafting is often performed in organic solvents like toluene (B28343), using alcohols can offer a simpler, one-pot modification method. mdpi.com The alcohol can participate in the reaction, leading to the formation of [RSi(OR¹)-(OSi)₂] systems, where the OR¹ group originates from the alcohol solvent. mdpi.com This allows for fine-tuning the hydrophobicity or hydrophilicity of the modified surface. mdpi.com

Furthermore, techniques like chemical vapor deposition (CVD) can be employed for treating substrates with silanes. researchgate.net This method can provide a uniform coating, although it may not penetrate the internal cell walls of porous materials as effectively as solution-based methods. researchgate.net

The table below summarizes various parameters and their effects on silane grafting, which would be applicable to this compound.

ParameterEffect on GraftingResearch Finding
Silane Concentration Higher concentration generally increases grafting amount.Increasing the concentration of 3-glycidoxypropyl trimethoxysilane from 1 to 3 mmol/g increased the grafted amount on montmorillonite (B579905). researchgate.net
Reaction Temperature Higher temperature can increase reaction rate and grafting density.For vinyl triethoxysilane (B36694) on silica gel, the grafting rate increased significantly when the temperature approached the boiling point of the ethanol solvent. nih.gov
Reaction Time Longer reaction time typically leads to higher grafting yield, up to a certain point.The grafted amount of 3-glycidoxypropyl trimethoxysilane on montmorillonite increased with reaction time up to 24 hours. researchgate.net
Solvent The type of solvent can influence hydrolysis rates and the final surface properties.Using alcohols as solvents can lead to their incorporation into the silane structure on the surface, allowing for tunable hydrophobicity/hydrophilicity. mdpi.com
pH of Solution Affects the rates of hydrolysis and condensation.Hydrolysis of silanes is generally faster at low pH, while condensation is slower. researchgate.net

Surface Modification and Interfacial Engineering Applications

The ability of this compound to functionalize surfaces opens up a range of applications in surface modification and interfacial engineering. The cyclooctenyl group provides a site for further chemical reactions, such as polymerization or addition reactions, making it a versatile tool for tailoring surface properties.

The treatment of surfaces with silanes can significantly alter their wetting characteristics and improve adhesion. mdpi.com The chemical nature of the organofunctional group plays a crucial role in determining the final surface energy. gelest.com By grafting this compound, the resulting surface will have the hydrocarbon character of the cyclooctenyl ring, which can be expected to decrease the surface energy and increase hydrophobicity compared to an untreated hydroxylated surface.

Research has shown that silane treatment can significantly improve the interfacial adhesion in various composite systems. For example, in fiber-reinforced polymers, silane coupling agents create a strong bond between the fibers and the matrix, leading to improved stress transfer and mechanical performance. ncsu.edu

The surface energy of a material is a critical parameter that governs its interaction with its environment. researchgate.net Silane surface modification provides a direct method for controlling this property. gelest.com By selecting silanes with different organofunctional groups, a wide range of surface energies can be achieved, from highly hydrophilic to hydrophobic and even oleophobic. gelest.com The grafting of this compound would impart a specific surface energy determined by the density and orientation of the cyclooctenyl groups on the surface.

Surface topography, the physical features of the surface, also plays a significant role in determining properties like adhesion and cell interaction. researchgate.netnih.gov While silane grafting primarily involves chemical modification, the formation of a polysiloxane network can also influence the nanoscale topography of the surface. The conditions of the grafting process, such as the concentration of the silane and the presence of water, can lead to the formation of either a monolayer or a thicker, more complex multilayered structure, thereby altering the surface roughness. ethz.ch

The interplay between surface energy and topography is crucial in many advanced applications. For example, in biomedical devices, both the chemistry and the physical structure of the surface can direct cell attachment, growth, and morphology. researchgate.net By controlling these parameters through the use of silanes like this compound, it is possible to engineer surfaces with tailored biological responses.

The following table presents data on how different organosilane functional groups affect the critical surface tension of a modified surface.

Organofunctional GroupCritical Surface Tension (mN/m)
Methyl22.5
Amine35
Thiol41
Methacrylate37
Fluorine12

This table is illustrative and based on general findings for different organosilanes. The specific value for a 4-cyclooctenyl functionalized surface would need to be experimentally determined.

Advanced Materials Science and Applications of 4 Cyclooctenyl Trimethoxysilane

Development of Inorganic-Organic Hybrid Materials

Inorganic-organic hybrid materials are a class of materials that integrate the distinct properties of both inorganic and organic components at the molecular or nanometer scale. The synthesis of these materials often relies on the sol-gel process, a versatile method for producing solid materials from small molecules. Organofunctional silanes, such as 4-Cyclooctenyl Trimethoxysilane (B1233946), are key players in this process.

The trimethoxysilane group of 4-Cyclooctenyl Trimethoxysilane can undergo hydrolysis and condensation reactions to form a stable, cross-linked siloxane (Si-O-Si) network, which constitutes the inorganic backbone of the hybrid material. Simultaneously, the cyclooctenyl group provides organic functionality. This dual nature allows for the creation of materials with a unique combination of properties, such as the mechanical strength and thermal stability of a silica (B1680970) network, coupled with the flexibility and reactivity of the organic moiety. While specific research on this compound is not extensively documented in publicly available literature, the principles of using similar vinyl-functionalized silanes, such as vinyltrimethoxysilane (B1682223) (VTMS), in creating hybrid coatings have been demonstrated. mdpi.com These hybrid systems often exhibit improved adhesion, hydrophobicity, and mechanical properties.

Role in Polymer Composites and Nanocomposites

The performance of polymer composites and nanocomposites is heavily dependent on the quality of the interface between the polymer matrix and the reinforcing filler. Silane (B1218182) coupling agents are frequently employed to enhance this interfacial adhesion, and this compound is particularly well-suited for this role. myskinrecipes.com

Matrix Modification in Conducting Polymer Systems

Conducting polymers are a fascinating class of materials with applications in electronics, sensors, and bioelectronics. However, their processing and integration into devices can be challenging. While direct research on the use of this compound in conducting polymer systems is limited, the general strategy involves using silanes to improve the compatibility and adhesion of conducting polymers with various substrates. For instance, photolithographic micropatterning of conducting polymers on flexible silk matrices has been achieved, highlighting the importance of surface modification in creating functional bioelectronic devices. nih.gov The reactive cyclooctenyl group of this compound could potentially be utilized for grafting onto polymer backbones or for participating in polymerization reactions, thereby integrating the silane into the polymer matrix and improving its properties.

Reinforcement and Interfacial Optimization in Composites

In conventional polymer composites, this compound can act as a molecular bridge between the inorganic filler (e.g., glass fibers, silica nanoparticles) and the organic polymer matrix. The trimethoxysilane end of the molecule hydrolyzes to form silanol (B1196071) groups, which can then bond with the hydroxyl groups present on the surface of most inorganic fillers. The cyclooctenyl end can then co-react with the polymer matrix during curing or polymerization. This covalent bonding across the interface leads to a significant improvement in stress transfer from the matrix to the filler, resulting in enhanced mechanical properties such as tensile strength, modulus, and toughness. The use of silane coupling agents is a well-established method for improving the performance of natural fiber/polymer composites, where they enhance the adhesion between the hydrophilic fibers and the hydrophobic polymer matrix. researchgate.net

Sol-Gel Derived Materials Utilizing this compound as Precursor

The sol-gel process offers a low-temperature route to synthesize a wide variety of inorganic and hybrid materials with controlled porosity and surface area. When this compound is used as a precursor in a sol-gel reaction, it can co-condense with other alkoxysilanes, such as tetraethoxysilane (TEOS), to form hybrid materials.

The hydrolysis and condensation of the trimethoxysilane groups lead to the formation of a rigid silica-like network. The cyclooctenyl groups, being covalently attached to this network, can impart organic character to the resulting material. The properties of the final sol-gel material can be tailored by controlling the reaction conditions (e.g., pH, water/silane ratio, catalyst) and the relative amounts of the different precursors. For example, studies on hybrid coatings derived from vinyltrimethoxysilane (VTMS) and TEOS have shown that the properties of the coatings can be systematically varied by changing the VTMS/TEOS ratio. mdpi.com This approach allows for the creation of materials with specific functionalities, such as controlled hydrophobicity, tailored mechanical properties, and the potential for further chemical modification via the reactive cyclooctenyl group.

Functional Nanomaterials and Nanostructured Surface Fabrication

The fabrication of functional nanomaterials and nanostructured surfaces is a cornerstone of modern nanotechnology. Organofunctional silanes play a crucial role in this field by enabling the surface modification of nanoparticles and substrates. This compound can be used to introduce a reactive organic layer onto the surface of various nanomaterials, such as silica nanoparticles or metal oxides.

This surface functionalization can serve several purposes. It can improve the dispersibility of the nanoparticles in organic solvents or polymer matrices, prevent their agglomeration, and provide sites for the subsequent attachment of other functional molecules. The creation of superhydrophobic surfaces, for instance, often relies on a combination of surface roughness and low surface energy. Sol-gel coatings prepared from alkyl-functionalized silanes can create a hierarchical surface morphology with superhydrophobic properties. nih.gov The cyclooctenyl group of this compound offers a reactive handle for creating complex surface architectures and functionalities.

Catalytic Applications and Research Directions

The potential catalytic applications of materials derived from this compound represent an emerging area of research. While direct catalytic activity of the molecule itself is not reported, the cyclooctenyl group can serve as a scaffold for the immobilization of catalytic species.

For example, the double bond in the cyclooctenyl ring could be used to anchor transition metal complexes, which are known to be active catalysts for a variety of organic transformations. By immobilizing these catalysts on a solid support, such as a sol-gel derived silica, it is possible to combine the advantages of homogeneous and heterogeneous catalysis, namely high activity and selectivity with ease of separation and catalyst recycling.

Future research in this area could focus on exploring the use of this compound-derived materials in areas such as:

Supported Catalysis: Developing novel heterogeneous catalysts by attaching metal complexes to the cyclooctenyl group.

Polymer-Supported Reagents: Utilizing the reactive double bond to create polymer-bound reagents for organic synthesis.

Functional Coatings: Investigating the use of the cyclooctenyl group for post-functionalization of surfaces to create sensors or biocompatible materials.

The versatility of this compound as a building block for advanced materials is evident. Further research into its specific reactions and applications will undoubtedly unlock new possibilities in materials science and technology.

Advanced Characterization Methodologies for 4 Cyclooctenyl Trimethoxysilane Systems

Spectroscopic Analysis of Reaction Intermediates and Products

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C, ²⁹Si)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural analysis of organosilanes and their reaction products. researchgate.net Specifically, ¹³C and ²⁹Si NMR provide critical insights into the carbon skeleton and the silicon environment, respectively.

In the analysis of silsesquioxanes, which can be formed from the hydrolysis and condensation of trimethoxysilanes, ¹³C NMR is effective in distinguishing the ipso carbon atoms—those directly bonded to a silicon atom—from the other carbon atoms within the organic substituent. researchgate.net For instance, in a cyclohexylsilsesquioxane, the ipso carbons resonate in a distinct region (e.g., 22-25 ppm) compared to the other methylene (B1212753) (CH₂) groups (e.g., 26.5-30 ppm). researchgate.net This differentiation is crucial for confirming the integrity of the organic moiety after reaction.

²⁹Si NMR spectroscopy is particularly informative for characterizing the degree of condensation in siloxane networks. researchgate.net The chemical shift of the silicon nucleus is sensitive to its coordination sphere. Silicon atoms exclusively bridged by oxygen to other silicon atoms (T-structures in silsesquioxanes) exhibit signals at lower chemical shifts, whereas silicon atoms bonded to hydroxyl groups (silanols) appear at higher shifts. researchgate.net Solid-state NMR spectroscopy is a powerful technique for the comprehensive characterization of solid surfaces modified with organosiloxanes. researchgate.netnih.gov It can reveal the types of grafting, grafting density, and the structure of the species attached to a surface like silica (B1680970). researchgate.netnih.gov For example, spectral changes in solid-state ²⁹Si NMR can indicate the formation of D (RR'Si(O₀.₅)₂) and T (RSi(O₀.₅)₃) organosiloxane units on a surface. researchgate.netnih.gov

The combination of ¹H, ¹³C, and ²⁹Si NMR, including two-dimensional techniques like HMQC-TOCSY and DEPT-HMQC, can elucidate complex reaction pathways, such as the polymerization of aminopropyltrimethoxysilane, by identifying reaction intermediates and final structures. unina.it This comprehensive NMR approach is vital for understanding the reactivity of alkoxysilanes and for tailoring the synthesis of silica-based materials. unina.it

Table 1: Illustrative ¹³C and ²⁹Si NMR Chemical Shift Ranges for Organosilane Systems

NucleusFunctional Group/EnvironmentTypical Chemical Shift Range (ppm)
¹³Cipso-Carbon (C-Si)22 - 25
Cyclooctenyl CH₂ groups26 - 35
Methoxy (B1213986) (OCH₃)50 - 55
²⁹SiT³ (fully condensed)-68 to -70
T² (two siloxane bonds, one OH)~ -60
T¹ (one siloxane bond, two OH)~ -50

Note: The exact chemical shifts can vary depending on the specific molecular structure and experimental conditions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide valuable information about the functional groups present in a molecule. In the context of 4-Cyclooctenyl Trimethoxysilane (B1233946), these methods are crucial for monitoring key chemical transformations.

For instance, the hydrolysis of the trimethoxysilane group can be followed by observing the disappearance of Si-O-CH₃ stretching and bending vibrations and the appearance of broad Si-OH (silanol) stretching bands. Subsequent condensation reactions to form siloxane (Si-O-Si) linkages can be monitored by the growth of characteristic Si-O-Si asymmetric stretching bands.

Similarly, reactions involving the cyclooctenyl group, such as polymerization or hydrosilylation, can be tracked by changes in the C=C stretching vibration. The intensity of this band would decrease as the double bond is consumed during the reaction.

Mass Spectrometry (MALDI-MS) for Polymer Analysis

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that has become essential for the characterization of synthetic polymers. tytlabs.co.jpfrontiersin.org It allows for the determination of absolute molecular weight, molecular weight distribution, and the identification of end-groups and repeating units. tytlabs.co.jpnih.gov

For polymers derived from 4-Cyclooctenyl Trimethoxysilane, MALDI-MS can provide detailed information on the polymer structure. tytlabs.co.jp The successful analysis of synthetic polymers by MALDI-MS heavily relies on the appropriate selection of a matrix, a cationizing agent, and the sample preparation technique. tytlabs.co.jp Different polymers may require different matrices for optimal ionization. frontiersin.org For example, dithranol is a suitable matrix for polystyrene, while 2,5-dihydroxybenzoic acid is often used for poly(ethylene glycol). tytlabs.co.jp

A combination of size-exclusion chromatography (SEC) and MALDI-MS can be employed to determine the absolute molecular weight distribution of polymers with broad polydispersity. tytlabs.co.jp This is particularly useful as MALDI-MS can sometimes have difficulty detecting high molecular weight components. tytlabs.co.jp Furthermore, MALDI-MS can be used to characterize the molecular structure of insoluble samples and degradation products. tytlabs.co.jp

Table 2: Key Parameters in MALDI-MS Analysis of Polymers

ParameterDescriptionImportance
Matrix A small organic molecule that co-crystallizes with the analyte and absorbs the laser energy.Crucial for the desorption and ionization of the polymer molecules with minimal fragmentation. The choice of matrix is polymer-dependent. tytlabs.co.jpfrontiersin.org
Cationizing Agent A salt (e.g., sodium or silver salts) added to the sample to promote the formation of cationized polymer ions.Enhances the ionization efficiency and signal intensity of the polymer. nih.govnih.gov
Solvent A solvent that can dissolve the polymer, matrix, and cationizing agent.Proper co-crystallization of the sample components is essential for good results. frontiersin.org
Laser Intensity The energy of the laser used to desorb and ionize the sample.Needs to be optimized to avoid fragmentation of the polymer chains. frontiersin.orgnih.gov

Microscopic and Morphological Investigations

Microscopic techniques are vital for understanding the morphology and structure of materials derived from this compound at the micro- and nanoscale. These methods provide visual evidence of the physical arrangement of polymer chains, the formation of particles, and the topography of surfaces.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials. researchgate.net It provides high-resolution images of the sample's surface, revealing details about its texture, porosity, and the size and shape of any particles present. researchgate.net In the context of materials synthesized using this compound, such as coatings or composite fillers, SEM can be used to assess the uniformity of the coating, the dispersion of particles within a matrix, and the presence of any defects. The high spatial resolution of SEM, ranging from the nano- to microscale, makes it a highly versatile tool for materials characterization. researchgate.net

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is used to investigate the internal structure of materials. researchgate.net By transmitting electrons through a very thin sample, TEM can reveal details about the size, shape, and arrangement of nanoparticles, as well as the crystalline structure and defects within the material. researchgate.net For systems involving this compound, TEM could be employed to study the morphology of polymer nanoparticles, the structure of silica-polymer hybrid materials, and the interface between a coating and a substrate. researchgate.net Techniques like electron diffraction within the TEM can provide detailed information about the crystalline phases present. researchgate.net

X-ray Diffraction (XRD) for Structural Characterization

X-ray Diffraction (XRD) is a non-destructive analytical technique that provides detailed information about the crystallographic structure of a material. It is a cornerstone for characterizing the atomic and molecular arrangement within a sample, revealing details about crystallinity, phase identification, and crystallite size.

In the context of this compound systems, XRD is instrumental in assessing the structural changes that occur upon modification of a substrate or during the formation of a polymer network. For instance, when this silane (B1218182) is grafted onto the surface of an inherently amorphous material like silica gel, XRD patterns are used to confirm the maintenance of the substrate's amorphous nature. Amorphous materials lack long-range atomic order and, as a result, produce a broad diffraction peak, often referred to as a halo. In the case of silica, this broad peak is typically observed around a 2θ value of 22°. The presence of this halo in the XRD pattern of silica modified with a compound like this compound would indicate that the silane coating has not induced crystallization and that the underlying amorphous structure of the silica is preserved.

Conversely, if this compound were used in the synthesis of a semi-crystalline or crystalline hybrid material, XRD would be the primary tool for identifying the crystalline phases present. The diffraction pattern would exhibit sharp peaks at specific 2θ angles, which are characteristic of the material's crystal lattice. By analyzing the position and intensity of these peaks, researchers can identify the crystalline structure, calculate the lattice parameters, and estimate the average size of the crystalline domains.

Table 1: Hypothetical XRD Data for a this compound-Modified Amorphous Silica Gel

FeatureObservationInterpretation
Dominant Peak Broad halo centered around 2θ = 22°Indicates the amorphous nature of the silica substrate is retained after modification.
Additional Peaks None observedSuggests that the this compound does not form a crystalline phase on the surface.

Note: This table is illustrative and based on typical results for amorphous silica. Specific peak positions and shapes would depend on the exact experimental conditions.

Elemental Analysis for Compositional Determination

Elemental analysis provides the quantitative determination of the elements present in a compound or material. This technique is fundamental for confirming the successful incorporation of this compound onto a surface or into a polymer matrix and for determining the extent of this modification.

When this compound (C₁₁H₂₂O₃Si) is reacted with a substrate, such as silica (SiO₂), elemental analysis can verify the presence of increased carbon and hydrogen content, which is indicative of the organic cyclooctenyl and methoxy groups. The analysis is typically performed using combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (e.g., CO₂, H₂O) are measured to determine the percentage of carbon and hydrogen. The silicon content can also be determined through various analytical methods.

The data obtained from elemental analysis is crucial for calculating the grafting density of the silane on a surface or the mole fraction of the silane in a copolymer. This information is vital for understanding the relationship between the material's composition and its functional properties.

Table 2: Theoretical Elemental Composition of a Hypothetical Material Before and After Modification with this compound

ElementInitial Material (e.g., Silica)Modified Material (Theoretical)
Carbon (%) 0.0> 0 (e.g., 5-15%)
Hydrogen (%) < 1.0 (from surface hydroxyls)> 1 (e.g., 1-3%)
Silicon (%) ~46.7Varies based on loading
Oxygen (%) ~53.3Varies based on loading

Note: The values in this table are for illustrative purposes. The actual elemental composition would depend on the specific substrate and the efficiency of the modification process.

By employing these advanced characterization methodologies, scientists can gain a comprehensive understanding of the structural and compositional attributes of this compound systems, paving the way for the rational design of new and improved materials.

Theoretical and Computational Chemistry Approaches

Quantum Mechanical Calculations for Reaction Pathway Elucidation

Quantum mechanical (QM) calculations are fundamental to understanding the reactivity of 4-Cyclooctenyl Trimethoxysilane (B1233946), particularly the hydrolysis and condensation reactions that are crucial for its function as a coupling agent. These reactions involve the breaking and forming of chemical bonds, processes governed by the principles of quantum mechanics.

Detailed research findings from QM studies on similar silane (B1218182) coupling agents reveal that the hydrolysis of the methoxy (B1213986) groups to form silanols is a stepwise process. gelest.comresearchgate.net The subsequent condensation of these silanols to form siloxane bonds is also a critical step in the formation of a stable interfacial layer. gelest.com For 4-Cyclooctenyl Trimethoxysilane, QM calculations could be employed to:

Determine the reaction energetics: By calculating the energy of reactants, transition states, and products, the activation barriers and reaction enthalpies for hydrolysis and condensation can be determined. This information helps in understanding the reaction kinetics and identifying the rate-determining steps.

Elucidate the role of catalysts: The influence of acid or base catalysts on the reaction pathways can be modeled. QM calculations can reveal how catalysts interact with the silane molecule to lower the activation energy and accelerate the reaction rate.

Investigate the reaction mechanism: The precise mechanism of hydrolysis, whether it proceeds through an associative or dissociative pathway, can be investigated. This provides a detailed picture of the molecular transformations occurring during the reaction.

Illustrative Data: Calculated Activation Energies for the Hydrolysis of this compound

Reaction StepCatalystActivation Energy (kJ/mol)
First HydrolysisNone85
First HydrolysisAcid (H₃O⁺)60
First HydrolysisBase (OH⁻)55
Second HydrolysisNone90
Second HydrolysisAcid (H₃O⁺)65
Second HydrolysisBase (OH⁻)60
Third HydrolysisNone95
Third HydrolysisAcid (H₃O⁺)70
Third HydrolysisBase (OH⁻)65

Note: The data in this table is illustrative and intended to represent the type of results that would be obtained from quantum mechanical calculations.

Molecular Dynamics Simulations of this compound Polymer Networks

Molecular dynamics (MD) simulations offer a way to study the behavior of a large number of molecules over time, providing insights into the structure and dynamics of materials. For this compound, MD simulations would be invaluable for understanding the formation and properties of the polymer networks that result from its condensation.

In the context of other polymer systems, MD simulations have been used to investigate the structure of polymer chains, their mobility, and the formation of crosslinked networks. osti.govmdpi.com For this compound, MD simulations could be used to:

Model the self-assembly of silane molecules: Simulations can track the aggregation of hydrolyzed silane molecules in solution and their subsequent condensation to form oligomers and larger polymer networks.

Predict the structure of the resulting polysiloxane network: The simulations can provide a detailed atomistic picture of the crosslinked network, including information about the distribution of bond lengths, bond angles, and the presence of structural defects.

Investigate the interface with a substrate: MD simulations can model the interaction of the this compound polymer network with an inorganic substrate, such as silica (B1680970) or a metal oxide. This can provide insights into the adhesion mechanism and the structure of the interfacial region.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying relatively large systems like this compound. DFT has been successfully applied to study the adhesion of other silane coupling agents to metal surfaces. jst.go.jpresearchgate.net

For this compound, DFT calculations could be used to:

Analyze the molecular orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The energy gap between these orbitals provides an indication of the molecule's reactivity.

Determine the charge distribution: DFT can map the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding how the molecule will interact with other species.

Calculate spectroscopic properties: Theoretical vibrational (infrared and Raman) and NMR spectra can be calculated and compared with experimental data to confirm the molecular structure.

Illustrative Data: Calculated Electronic Properties of this compound using DFT

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-0.2 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment2.1 D

Note: The data in this table is illustrative and intended to represent the type of results that would be obtained from DFT calculations.

Predictive Modeling for Material Properties and Design

Predictive modeling combines theoretical principles with computational algorithms to forecast the properties of materials. This approach can accelerate the design of new materials with desired characteristics, reducing the need for extensive trial-and-error experimentation.

In the context of silane coupling agents, predictive models can be developed to correlate the molecular structure of the silane with the macroscopic properties of the resulting composite material, such as adhesion strength and durability. nih.gov For this compound, predictive modeling could be used to:

Establish structure-property relationships: By systematically varying the molecular structure of the silane in silico (for example, by changing the functional group or the length of the alkyl chain), it is possible to build models that predict how these changes will affect material properties.

Optimize the performance of the coupling agent: Predictive models can be used to identify the optimal conditions (e.g., pH, concentration, curing temperature) for achieving the best performance of the coupling agent in a specific application.

Design new silane coupling agents: The insights gained from predictive modeling can guide the design of new silane molecules with enhanced properties, such as improved thermal stability or greater reactivity towards a specific polymer matrix.

Emerging Research Directions and Future Perspectives for 4 Cyclooctenyl Trimethoxysilane

Integration with "Click Chemistry" and Thiol-Yne Reactions for Advanced Architectures

The presence of the carbon-carbon double bond within the cyclooctene (B146475) ring of 4-Cyclooctenyl Trimethoxysilane (B1233946) makes it an ideal candidate for "click chemistry" reactions, particularly thiol-ene and thiol-yne reactions. These reactions are known for their high efficiency, specificity, and mild reaction conditions, making them powerful tools for constructing complex molecular architectures. researchgate.net

The radical-mediated thiol-ene reaction involves the addition of a thiol to the alkene, which can be initiated by light or heat. researchgate.netrsc.org This allows for the precise functionalization of the cyclooctenyl group with a variety of thiol-containing molecules, leading to the formation of robust carbon-sulfur bonds. researchgate.net This strategy can be employed to graft specific functionalities onto surfaces or to create well-defined polymer networks and hydrogels. researchgate.net For instance, the functionalization of polycyclooctene (PCOE), a polymer model for dehydrogenated polyethylene, with mercaptoethanol via thiol-ene click chemistry has been shown to successfully install pendant hydroxyl ethyl thioethers. nsf.govnih.gov This process was well-controlled by varying reagent stoichiometry and reaction time, demonstrating the tunability of the material's properties. nsf.govnih.gov

While direct studies on 4-Cyclooctenyl Trimethoxysilane are not extensively reported, the reactivity of the cyclooctene moiety suggests its high potential in similar applications. The trimethoxysilane group can subsequently be used to anchor these functionalized molecules onto inorganic substrates or to form crosslinked siloxane networks. This dual reactivity is key to creating advanced hybrid organic-inorganic materials. Furthermore, the high strain of the double bond in trans-cyclooctene (B1233481) derivatives is known to facilitate extremely fast strain-promoted inverse electron-demand Diels-Alder reactions (SPIEDAC) with tetrazines, another powerful click reaction that proceeds without a metal catalyst. tcichemicals.com This opens up possibilities for bioorthogonal labeling and imaging applications. tcichemicals.com

The table below illustrates the potential reactants and resulting functionalities that can be achieved through thiol-ene reactions with this compound.

Thiol ReactantResulting Functionality on Cyclooctyl RingPotential Application
MercaptoethanolHydroxyl (-OH)Improved hydrophilicity, adhesion
CysteamineAmine (-NH2)Bioconjugation, pH-responsive materials
Thiol-terminated Poly(ethylene glycol) (PEG)PEG chainsAntifouling surfaces, improved biocompatibility
Mercaptopropionic acidCarboxylic acid (-COOH)Surface charge modification, further functionalization

Sustainable Synthesis and Green Chemistry Principles in Organosilane Production

The chemical industry is increasingly adopting green chemistry principles to minimize its environmental impact. researchgate.net The synthesis of organosilanes, including this compound, is an area where these principles can be effectively applied to create more sustainable processes.

The twelve principles of green chemistry, developed by Anastas and Warner, provide a framework for designing safer and more efficient chemical processes. acs.org Key principles relevant to organosilane production include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. researchgate.netacs.org

One of the primary routes for synthesizing organosilanes is the hydrosilylation of alkenes, which is an atom-economic reaction. acs.org The synthesis of this compound would likely involve the hydrosilylation of cyclooctadiene with trimethoxysilane. Traditionally, this reaction is catalyzed by platinum-based catalysts like Speier's and Karstedt's catalysts. acs.org A significant research direction is the development of catalysts based on more abundant and less toxic metals such as iron, cobalt, or nickel to replace precious metal catalysts. acs.org

Furthermore, the use of greener solvents and reaction conditions is a key focus. Research into solvent-free reactions or the use of benign solvents like alcohols is ongoing. acs.org For instance, a novel sustainable methodology for producing alkoxy-substituted silanes utilizes an air- and water-stable cobalt-based catalyst in alcohol solvents at room temperature. acs.org

Another aspect of green chemistry in organosilane production is the development of bio-inspired synthesis methods. acs.orgnih.gov These methods aim to replicate biological processes that occur under mild conditions, potentially reducing energy consumption and the need for harsh reagents. acs.org While still in early stages for complex organosilanes, this approach holds significant promise for future sustainable manufacturing.

The following table summarizes the application of green chemistry principles to the synthesis of this compound.

Green Chemistry PrincipleApplication in this compound Synthesis
PreventionOptimizing reaction conditions to minimize by-product formation.
Atom EconomyUtilizing hydrosilylation, an addition reaction with 100% theoretical atom economy.
Less Hazardous Chemical SynthesesReplacing hazardous solvents and reagents with safer alternatives.
Use of CatalysisDeveloping efficient and recyclable catalysts, preferably based on earth-abundant metals.
Design for Energy EfficiencyConducting reactions at ambient temperature and pressure. researchgate.net

Development of Novel Functional Materials with Tailored Properties

The bifunctional nature of this compound, possessing both an organic reactive site (cyclooctenyl) and an inorganic reactive site (trimethoxysilane), makes it a versatile building block for a wide range of novel functional materials. mdpi.comresearchgate.net The ability to independently modify each of these functional groups allows for the precise tailoring of material properties to suit specific applications. onlytrainings.comrsc.org

The trimethoxysilane group can undergo hydrolysis and condensation to form a stable siloxane network (Si-O-Si), which can be used to create coatings, crosslink polymers, or modify the surface of inorganic materials like glass, silica (B1680970), and metal oxides. mdpi.comulprospector.com This surface modification can alter properties such as adhesion, wettability, and corrosion resistance. onlytrainings.comulprospector.comevonik.com

Simultaneously, the cyclooctenyl group can be functionalized through various organic reactions, such as the thiol-ene reaction discussed previously, epoxidation, or polymerization. This allows for the introduction of a wide array of chemical functionalities, leading to materials with tailored optical, electronic, or biological properties. For example, incorporating chromophores can lead to the development of photoactive materials. sciencesconf.org

The sol-gel process is a common method for creating these hybrid materials, where the hydrolysis and condensation of the organosilane occur in the presence of other precursors to form a composite material. scispace.comnih.gov This process allows for fine control over the final material's properties by adjusting factors like precursor composition, solvent, and reaction conditions. nih.gov

The table below provides examples of novel functional materials that could be developed using this compound and the properties that can be tailored.

Material TypeTailored PropertyPotential Application
Hybrid CoatingsEnhanced hardness, hydrophobicity, corrosion resistance ulprospector.comProtective coatings for metals and glass
Functionalized NanoparticlesTargeted drug delivery, bio-imagingBiomedical applications mdpi.com
Polymer CompositesImproved mechanical strength, thermal stability researchgate.netmdpi.comHigh-performance composites
Smart MaterialsStimuli-responsive behavior (e.g., pH, light)Sensors, actuators

Advanced Interfacial Engineering for Multifunctional Systems

The performance of composite materials and devices often hinges on the properties of the interface between different components. Organosilanes, acting as coupling agents, play a crucial role in interfacial engineering by forming strong and durable bonds between organic and inorganic materials. mdpi.comulprospector.com this compound, with its dual functionality, is well-suited for this purpose.

The trimethoxysilane end of the molecule can react with hydroxyl groups on the surface of inorganic substrates, such as glass fibers or metal oxide nanoparticles, forming covalent Si-O-metal or Si-O-Si bonds. mdpi.comresearchgate.net This creates a robust link between the substrate and the organosilane. The cyclooctenyl group, extending away from the surface, can then react with a polymer matrix, for example, through copolymerization or grafting reactions. This creates a chemical bridge at the interface, improving stress transfer and adhesion between the two phases. mdpi.commdpi.com

This enhanced interfacial adhesion leads to composite materials with improved mechanical properties, such as increased strength and toughness, as well as enhanced resistance to environmental degradation. mdpi.commdpi.com By carefully selecting the functional groups introduced via the cyclooctenyl ring, the interface can be further engineered to provide additional functionalities, such as hydrophobicity, conductivity, or biocompatibility. evonik.comncsu.edu

For example, modifying the surface of a biomaterial with this compound and subsequently attaching bioactive molecules to the cyclooctenyl group could promote specific cell adhesion and tissue integration. In electronic applications, creating a well-defined interface between a semiconductor and a polymer encapsulant can improve device reliability and performance.

The following table outlines the role of this compound in creating multifunctional interfaces.

SystemInterfacial FunctionResulting System Property
Fiber-reinforced polymerImproved adhesion between fiber and matrixEnhanced mechanical strength and durability mdpi.com
Nanofiller in a polymer matrixBetter dispersion and stress transferIncreased toughness and modulus mdpi.com
Organic coating on metalCovalent bonding to the metal surfaceSuperior corrosion resistance and adhesion innovationforever.com
Biomaterial implantSurface for biomolecule attachmentImproved biocompatibility and tissue integration

Computational-Experimental Synergy in Organosilane Research

The development of new organosilanes and their applications can be significantly accelerated through a synergistic approach that combines computational modeling and experimental work. researchgate.netresearchgate.net Computational chemistry, including methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provides powerful tools to predict the properties and reactivity of molecules like this compound. innovationforever.comnih.govewadirect.com

Computational studies can be used to:

Predict Reaction Mechanisms: Elucidate the pathways and transition states of reactions involving the cyclooctenyl and trimethoxysilane groups, helping to optimize reaction conditions. nih.gov

Calculate Material Properties: Predict the mechanical, thermal, and electronic properties of materials derived from this compound. mdpi.commdpi.com

Simulate Interfacial Interactions: Model the adsorption and bonding of the organosilane on various surfaces, providing insights into interfacial structure and adhesion. mdpi.comdntb.gov.ua

Screen Potential Candidates: Computationally evaluate a range of functionalized derivatives of this compound to identify the most promising candidates for specific applications before undertaking extensive experimental synthesis and testing. innovationforever.comresearchgate.net

Experimental studies are then essential to validate the computational predictions and to synthesize and characterize the novel materials. researchgate.net The interplay between theory and experiment creates a powerful feedback loop. Experimental results can be used to refine and improve the computational models, while computational insights can guide the design of new experiments, leading to a more efficient and targeted research process. weizmann.ac.il For example, DFT calculations have been used to study the adsorption energy and charge transfer of functional organosilanes on metal oxide surfaces, providing a theoretical basis for their corrosion protection capabilities which can then be verified experimentally. innovationforever.com Similarly, MD simulations can provide insights into the structure and dynamics of organosilane layers on surfaces, which can be correlated with experimental measurements of surface properties. dntb.gov.ua

The table below highlights the synergistic roles of computational and experimental approaches in advancing research on this compound.

Research AreaComputational ApproachExperimental Approach
SynthesisModeling reaction pathways and catalyst performance unizar.esOptimizing reaction conditions and characterizing products
Material PropertiesPredicting mechanical and thermal properties researchgate.netMeasuring material performance through testing
Surface ModificationSimulating adsorption and self-assembly on surfaces mdpi.comCharacterizing surface chemistry and morphology researchgate.net
Interfacial EngineeringCalculating binding energies and interfacial strength dntb.gov.uaMeasuring adhesion and composite performance researchgate.net

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 4-cyclooctenyl trimethoxysilane, and how can reaction conditions influence yield?

Methodological Answer:
The synthesis of this compound typically involves the reaction of cyclooctenyl chlorosilanes with methanol under controlled conditions. A protocol analogous to cyclohexyltrimethoxysilane synthesis ( ) suggests using alkyltrichlorosilanes or trialkoxyalkylsilanes as precursors, with diisopropylamine as a counterion. Key parameters include:

  • Solvent selection : Tetrahydrofuran (THF) is commonly used for its ability to stabilize reactive intermediates.
  • Purification : Reverse-phase chromatography with solvents like dichloromethane and pentane can isolate the product .
  • Catalysts : Base catalysts (e.g., triethylamine) may enhance silanol condensation efficiency.
    Variations in temperature, solvent polarity, and stoichiometry can significantly impact yield and purity.

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • FTIR Spectroscopy : Identifies functional groups such as Si-OCH₃ (trimethoxysilane) at ~1,080 cm⁻¹ and Si-O-Si (siloxane) at ~1,020 cm⁻¹. Peak heights correlate with grafting efficiency in surface-modified systems .
  • XPS Analysis : Quantifies silicon (Si 2p) atomic concentration to confirm surface modification, as demonstrated in polymer bonding studies .
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve cyclooctenyl proton environments and methoxy group integration .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Advanced: How can researchers design experiments to optimize this compound’s application in hybrid silane films for corrosion protection?

Methodological Answer:
A factorial experimental design (e.g., 3³ matrix) is recommended to evaluate variables such as:

  • Silane concentration : Ranges from 1–5% (v/v) in ethanol/water solutions.
  • Curing temperature : Tested at 60°C, 100°C, and 150°C to assess crosslinking efficiency.
  • Hydrolysis time : Varied between 1–24 hours to monitor stability .
    Response variables include contact angle (wettability) and electrochemical impedance spectroscopy (EIS) data for corrosion resistance. This approach isolates critical factors influencing film performance .

Advanced: What strategies address contradictions in reported hydrolysis rates of this compound under varying environmental conditions?

Methodological Answer:
Discrepancies in hydrolysis kinetics often arise from:

  • Humidity control : Use humidity chambers to standardize relative humidity (e.g., 30–90%) during hydrolysis.
  • Catalyst selection : Acidic (HCl) or basic (NH₃) catalysts accelerate hydrolysis but may alter reaction pathways .
  • Analytical consistency : Employ in-situ FTIR or Raman spectroscopy to track real-time silanol formation, avoiding post-reaction artifacts .
    Comparative studies under controlled conditions are essential to reconcile conflicting data.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to prevent inhalation of methanol vapors released during hydrolysis .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability (flash point ~11°C) and skin irritation risks .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to minimize moisture exposure and degradation .

Advanced: How does the cyclooctenyl moiety influence the reactivity of this compound compared to analogous cycloalkyl silanes?

Methodological Answer:
The strained cyclooctenyl ring enhances reactivity in two key ways:

  • Ring-opening reactions : The double bond facilitates addition reactions (e.g., epoxidation) for functionalization .
  • Steric effects : Compared to cyclohexyl analogs, the larger ring size may reduce steric hindrance during surface grafting, improving bonding efficiency in polymers .
    Controlled experiments comparing grafting density (via XPS) and thermal stability (TGA) between cyclooctenyl and cyclohexyl derivatives can quantify these effects.

Advanced: What computational methods are suitable for modeling the hydrolysis and condensation mechanisms of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Simulate transition states for methoxy group hydrolysis and silanol condensation pathways.
  • Molecular Dynamics (MD) : Model interactions between silane molecules and substrates (e.g., silica surfaces) under varying pH and solvent conditions .
  • Software Tools : Gaussian or ORCA for DFT; GROMACS or LAMMPS for MD. Validate models with experimental FTIR and NMR data .

Basic: How can researchers mitigate premature hydrolysis of this compound during storage and handling?

Methodological Answer:

  • Desiccants : Store with molecular sieves (3Å) to absorb residual moisture .
  • Solvent stabilization : Dissolve in anhydrous toluene or hexane to slow hydrolysis .
  • Inert atmosphere : Use Schlenk lines for transferring under N₂/Ar .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.